1,4-Diaminobutane-1,4-13C2 Dihydrochloride
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Overview
Description
1,4-Diaminobutane-1,4-13C2 Dihydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 1,4-diaminobutane, also known as putrescine, which is a biogenic amine involved in cellular metabolism. The compound is labeled with carbon-13 isotopes at the 1 and 4 positions, making it useful for tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride can be synthesized through the decarboxylation of ornithine in the presence of the enzyme ornithine decarboxylase . The labeled carbon atoms are introduced during the synthesis of the precursor compounds, which are then converted to the final product through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope-labeled precursors and controlled reaction conditions to ensure high purity and isotopic enrichment. The compound is typically crystallized from ethanol and water to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of 1,4-diaminobutane.
Scientific Research Applications
1,4-Diaminobutane-1,4-13C2 Dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of polyamine metabolism.
Biology: The compound is used to study the role of polyamines in cell growth, differentiation, and apoptosis.
Medicine: It is used in research related to cancer, as polyamines are involved in tumor growth and progression.
Industry: The compound is used in the synthesis of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
1,4-Diaminobutane-1,4-13C2 Dihydrochloride exerts its effects by binding to the polyamine modulatory site of the NMDA receptor, potentiating NMDA-induced currents . It is also a precursor of spermidine, which is involved in various cellular processes, including DNA stabilization, protein synthesis, and cell proliferation .
Comparison with Similar Compounds
1,4-Diaminobutane (Putrescine): The non-labeled version of the compound.
1,4-Diaminobutane-15N2 Dihydrochloride: Labeled with nitrogen-15 isotopes.
1,6-Diaminohexane-1,6-13C2: A similar compound with a longer carbon chain.
Spermidine- (butyl-13C4) Trihydrochloride: Another polyamine labeled with carbon-13 isotopes.
Uniqueness: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride is unique due to its specific labeling with carbon-13 isotopes at the 1 and 4 positions, making it particularly useful for tracing metabolic pathways and studying the role of polyamines in various biological processes .
Properties
Molecular Formula |
C4H14Cl2N2 |
---|---|
Molecular Weight |
163.06 g/mol |
IUPAC Name |
(1,4-13C2)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i3+1,4+1;; |
InChI Key |
XXWCODXIQWIHQN-MWLKZMJOSA-N |
Isomeric SMILES |
C(C[13CH2]N)[13CH2]N.Cl.Cl |
Canonical SMILES |
C(CCN)CN.Cl.Cl |
Origin of Product |
United States |
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